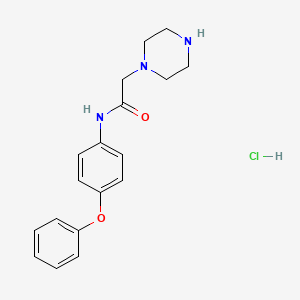![molecular formula C29H25N3O2 B4135766 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4135766.png)
1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
描述
1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This compound has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological and pathological processes.
作用机制
1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone inhibits nucleoside transporters by binding to a specific site on the transporter molecule. This binding prevents the transport of nucleosides into cells, leading to a decrease in cellular nucleoside levels. The exact mechanism of 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone binding and inhibition is still under investigation, but it is believed to involve interactions with specific amino acid residues on the transporter molecule.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has several biochemical and physiological effects. These include a decrease in cellular nucleoside levels, a decrease in DNA synthesis, and a decrease in energy metabolism. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments is its potency and specificity for nucleoside transporters. This allows for the selective inhibition of these transporters without affecting other cellular processes. However, one limitation of using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its potential toxicity and off-target effects at high concentrations. It is important to use appropriate concentrations and controls when using 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone in lab experiments.
未来方向
There are several future directions for 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone research. One area of interest is the development of more potent and selective inhibitors of nucleoside transporters for potential use in cancer therapy. Another area of interest is the study of the role of nucleoside transporters in various physiological and pathological processes, such as immune function and viral infections. Additionally, the development of new analytical techniques for the study of nucleoside transporters and their inhibitors will be an important area of research.
科学研究应用
1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is a widely used tool in scientific research to study the function of nucleoside transporters. These transporters are responsible for the uptake of nucleosides into cells and play a critical role in various physiological processes such as DNA synthesis, energy metabolism, and neurotransmission. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been used to study the kinetics of nucleoside transporters and their regulation by various factors such as pH, temperature, and substrate concentration. 1-(1-naphthyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been used to study the role of nucleoside transporters in cancer cells and their potential as targets for cancer therapy.
属性
IUPAC Name |
1-naphthalen-1-yl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2/c33-28-19-22(20-32(28)26-16-8-10-21-9-4-5-13-24(21)26)29-30-25-14-6-7-15-27(25)31(29)17-18-34-23-11-2-1-3-12-23/h1-16,22H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDNPNMZGJRAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4CCOC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)
![4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4135695.png)
![N-({5-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4135702.png)

![2-{4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4135714.png)
![N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4135734.png)

![ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4135745.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4135747.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4135772.png)
![3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4135779.png)